Dihydrowogonin vs. Wogonin: Abolished Anti-Lymphocyte Blastogenesis Activity Upon C2–C3 Saturation
In a direct head-to-head comparison within the same study, dihydrowogonin was tested alongside its parent flavone wogonin for inhibition of concanavalin A (ConA)-induced human lymphocyte blastogenesis. Wogonin inhibited blastogenesis in a dose-dependent manner with IC50 values ranging from 3.0 to 7.7 μg/mL (approximately 20–100 times the potency of prednisolone, IC50 = 0.08 μg/mL). In stark contrast, dihydrowogonin—the hydrogenated metabolite of wogonin—exhibited no or little inhibitory effect on lymphocyte blastogenesis under identical assay conditions [1]. This represents a functional nullification of immunomodulatory activity driven solely by saturation of the C2–C3 double bond.
| Evidence Dimension | Inhibition of ConA-induced human lymphocyte blastogenesis (IC50) |
|---|---|
| Target Compound Data | No or little effect (no measurable IC50) |
| Comparator Or Baseline | Wogonin: IC50 = 3.0–7.7 μg/mL; Prednisolone: IC50 = 0.08 μg/mL |
| Quantified Difference | Complete loss of detectable inhibitory activity (>10-fold difference at minimum, functionally null) |
| Conditions | Concanavalin A-induced human lymphocyte blastogenesis, in vitro, dose-response assay; Taniguchi et al. 2000 |
Why This Matters
This is the most robust direct comparative evidence available for dihydrowogonin, demonstrating that the flavanone–flavone structural difference functionally eliminates a key pharmacological activity present in wogonin, making dihydrowogonin the appropriate choice when a non-immunosuppressive flavanone scaffold is required.
- [1] Taniguchi C, Homma M, Takano O, Hirano T, Oka K, Aoyagi Y, et al. Pharmacological effects of urinary products obtained after treatment with saiboku-to, a herbal medicine for bronchial asthma, on type IV allergic reaction. Planta Med. 2000;66(7):607-11. doi:10.1055/s-2000-8626. PMID: 11105563. View Source
